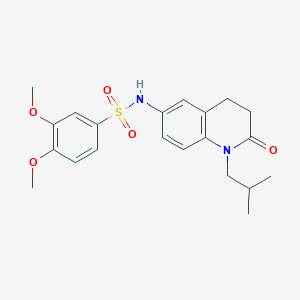![molecular formula C21H19N3O4 B2688830 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide CAS No. 1207055-51-3](/img/structure/B2688830.png)
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide is a complex organic compound that features both oxazole and quinoline moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide typically involves multi-step reactions. One common approach is the tandem rearrangement/aziridination/ring-expansion reaction. This method involves the use of readily available diazo compounds and sulfilimines, which react in the absence of any catalyst or additive . The reaction conditions are mild, and the process is scalable, making it suitable for industrial applications.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The scalability of the tandem rearrangement/aziridination/ring-expansion reaction makes it an attractive option for industrial synthesis. Additionally, the absence of catalysts and additives simplifies the purification process, reducing production costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide involves its interaction with specific molecular targets. The oxazole and quinoline moieties allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This binding can modulate biochemical pathways, leading to the compound’s observed effects. Further research is needed to fully elucidate the molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Oxazol-2(3H)-ones: These compounds share the oxazole moiety and are known for their roles in organic synthesis and drug development.
Quinolin-2(1H)-ones: These compounds feature the quinoline moiety and are used in the synthesis of various heterocyclic compounds.
Uniqueness
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide is unique due to the combination of oxazole and quinoline moieties in a single molecule
Propiedades
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-(3-quinolin-8-yloxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-19(14-24-16-8-1-2-9-17(16)28-21(24)26)22-12-5-13-27-18-10-3-6-15-7-4-11-23-20(15)18/h1-4,6-11H,5,12-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMUOAISKHNAAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCCCOC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-2-phenethyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2688748.png)

![1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B2688752.png)

![1-(4-chloro-2-methoxy-5-methylphenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2688757.png)




![N-(2-(diethylamino)ethyl)-2,6-difluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2688764.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2688766.png)
![2-(4-fluorophenyl)-7-[(2-furylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2688767.png)
![6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2688770.png)
